4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole is a heterocyclic organic compound with the molecular formula C12H12N2O2 It is characterized by a pyrazole ring substituted with a 3,5-dimethyl-2-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dimethyl-2-hydroxybenzoyl chloride with pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole
- 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole
- 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole
Uniqueness
4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole is unique due to the specific positioning of the dimethyl and hydroxy groups on the benzoyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness can result in different interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-8(2)11(15)10(4-7)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14) |
InChI Key |
MMBANPULFAZSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CNN=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.